Product packaging for Anthracene-1-carbonyl azide(Cat. No.:CAS No. 126566-86-7)

Anthracene-1-carbonyl azide

Cat. No.: B14278854
CAS No.: 126566-86-7
M. Wt: 247.25 g/mol
InChI Key: BSABETMKECXRSP-UHFFFAOYSA-N
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Description

Anthracene-1-carbonyl azide is a useful research compound. Its molecular formula is C15H9N3O and its molecular weight is 247.25 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9N3O B14278854 Anthracene-1-carbonyl azide CAS No. 126566-86-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

126566-86-7

Molecular Formula

C15H9N3O

Molecular Weight

247.25 g/mol

IUPAC Name

anthracene-1-carbonyl azide

InChI

InChI=1S/C15H9N3O/c16-18-17-15(19)13-7-3-6-12-8-10-4-1-2-5-11(10)9-14(12)13/h1-9H

InChI Key

BSABETMKECXRSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C(=O)N=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies of Anthracene 1 Carbonyl Azide

Advanced and Green Synthetic Strategies for Anthracene-1-carbonyl Azide (B81097) Precursors

While the final azide formation step is well-established, modern synthetic chemistry offers advanced and more efficient methods for preparing the key precursor, Anthracene-1-carboxylic acid, or other functionalized anthracene (B1667546) intermediates. These strategies focus on atom economy and novel bond-forming techniques.

Transition metal catalysis provides powerful tools for the selective functionalization of aromatic cores like anthracene. To synthesize the Anthracene-1-carboxylic acid precursor, palladium-catalyzed carbonylation is a highly effective method. This reaction typically starts from 1-bromoanthracene (B1281567), which is subjected to a carbon monoxide (CO) atmosphere in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base. The reaction introduces a carbonyl group at the C1 position, which, upon aqueous workup, yields Anthracene-1-carboxylic acid.

Table 2: Comparison of Catalytic Carboxylation Methods for Anthracene Precursor Synthesis

Method Starting Material Key Reagents Catalyst Example Product
Cross-Coupling 1-Bromoanthracene Carbon Monoxide (CO), Base Pd(PPh₃)₄ Anthracene-1-carboxylic acid

| Direct C-H Activation | Anthracene | CO₂ or other carboxylating agent | Pd(OAc)₂ with specific ligand | Anthracene-1-carboxylic acid |

An alternative route to a functionalized anthracene precursor involves the synthesis of 1-azidoanthracene (B1256477). While this compound is not the target carbonyl azide, it serves as a key intermediate in various synthetic plans. The synthesis of 1-azidoanthracene is classically achieved via a diazotization-azidation sequence starting from 1-aminoanthracene.

The process involves two main steps:

Diazotization: 1-Aminoanthracene is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl), at low temperatures (0–5 °C). This converts the primary amine group into a diazonium salt, Anthracene-1-diazonium chloride.

Azidation: The aqueous solution of the diazonium salt is then treated with sodium azide. The azide anion displaces the dinitrogen (N₂) moiety, a superb leaving group, to form 1-azidoanthracene. This reaction is a variant of the Sandmeyer reaction.

This pathway provides a reliable method for installing an azide group directly onto the aromatic ring, yielding a valuable precursor for further chemical transformations.

The Grignard reaction offers another route to the 1-azidoanthracene precursor. This method begins with the preparation of an organometallic reagent from a halogenated anthracene. Specifically, 1-bromoanthracene is reacted with magnesium metal in an ethereal solvent (e.g., THF) to form the corresponding Grignard reagent, 1-anthracenylmagnesium bromide.

This highly nucleophilic Grignard reagent can then be reacted with an electrophilic azide source to form the C-N₃ bond. A common reagent for this transformation is p-toluenesulfonyl azide (tosyl azide). The anthracenyl anion from the Grignard reagent attacks the terminal nitrogen of tosyl azide, leading to the formation of 1-azidoanthracene and magnesium salts of toluenesulfinamide as byproducts. This method avoids the often harsh acidic conditions of the diazotization route and provides a complementary strategy for synthesizing the 1-azidoanthracene precursor.

Table 3: Comparison of Synthetic Routes to the 1-Azidoanthracene Precursor

Method Starting Material Key Reagents Intermediate Product
Diazotization 1-Aminoanthracene 1. NaNO₂, HCl 2. NaN₃ Anthracene-1-diazonium chloride 1-Azidoanthracene

| Grignard Reaction | 1-Bromoanthracene | 1. Mg 2. Tosyl azide (TsN₃) | 1-Anthracenylmagnesium bromide | 1-Azidoanthracene |


Challenges and Optimization in Anthracene-1-carbonyl Azide Synthesis

The synthesis of this compound is accompanied by several challenges inherent to the nature of acyl azides and the anthracene moiety. Optimization of synthetic protocols is crucial to ensure both safety and high yield of the desired product.

Key Challenges:

Thermal Instability: Acyl azides are high-energy compounds and can be thermally unstable, posing a risk of explosive decomposition upon heating. researchgate.net Aromatic acyl azides are generally more stable than their aliphatic counterparts, but caution is still required. researchgate.net

Competing Curtius Rearrangement: The primary challenge during the synthesis and handling of this compound is the competing Curtius rearrangement. masterorganicchemistry.comraco.cat Upon heating, the acyl azide can readily lose a molecule of nitrogen gas (N₂) and rearrange to form 1-anthryl isocyanate. wikipedia.orgwikipedia.org This rearrangement can significantly lower the yield of the isolated acyl azide if the reaction temperature is not carefully controlled.

Purification Difficulties: Purification of the final product can be problematic. Standard methods like distillation are unsuitable due to the thermal lability of the compound. Chromatographic purification on silica (B1680970) gel can sometimes lead to decomposition, although it is employed in some cases. Often, the product is used in the subsequent reaction step without full purification after a simple work-up. researchgate.net

Side Reactions: The reactive nature of the reagents used, such as thionyl chloride, can potentially lead to undesired side reactions on the electron-rich anthracene core if the reaction conditions are too harsh.

Optimization Strategies:

To overcome these challenges, several optimization strategies have been developed:

Low-Temperature Control: Conducting the azidation reaction at low temperatures (typically between 0 and 5 °C) is the most critical factor in minimizing the competing Curtius rearrangement and preventing decomposition. scispace.com

Choice of Reagents and Solvents: The use of milder, more modern reagents can improve outcomes. For instance, using diphenylphosphoryl azide (DPPA) or propylphosphonic anhydride (B1165640) (T3P®) can allow for direct conversion from the carboxylic acid under gentle conditions. raco.catorganic-chemistry.org The solvent system can also be optimized; using anhydrous acetonitrile, for example, can prevent side reactions that might occur in aqueous processes. google.com

In Situ Generation: To avoid the isolation and handling of the potentially hazardous acyl azide, it is often generated and used in situ. researchgate.net The crude product from the azidation step is carried directly into the next reaction, such as a Curtius rearrangement or reaction with a nucleophile, minimizing risk and potential for product loss.

Flow Chemistry: A significant process optimization involves the use of microstructured flow chemistry systems. researchgate.net In a flow reactor, small amounts of reactants are continuously mixed and reacted, which drastically improves heat transfer and reaction control. This technology allows for the safe generation and use of unstable intermediates like acyl azides on a larger scale, as only a minimal amount of the hazardous compound is present at any moment. researchgate.netmasterorganicchemistry.com

The following table compares different synthetic conditions and their intended outcomes:

ParameterStandard ConditionOptimized ConditionReason for Optimization
TemperatureRoom Temperature or Reflux0 - 5 °CPrevent Curtius rearrangement and decomposition. scispace.com
IsolationIsolation by extraction/crystallizationIn situ use or flow synthesisEnhance safety and prevent product loss during purification. researchgate.net
Azidating AgentSodium azide with acyl chlorideDiphenylphosphoryl azide (DPPA) with carboxylic acidMilder, one-pot reaction, avoids handling acyl chloride. wikipedia.org
Work-upAqueous work-upAnhydrous work-upPrevents hydrolysis of the product and reagents. google.com

Mechanistic Investigations of Chemical Transformations Involving Anthracene 1 Carbonyl Azide

The Curtius Rearrangement of Anthracene-1-carbonyl Azide (B81097)

The core of the transformation lies in the rearrangement of Anthracene-1-carbonyl azide to an isocyanate, with the concomitant loss of nitrogen gas. wikipedia.org This isocyanate is a key intermediate that can be trapped by various nucleophiles to yield a range of products. nih.govwikipedia.org

The mechanism of the thermal Curtius rearrangement has been a subject of considerable investigation, with two primary pathways proposed: a concerted mechanism and a stepwise mechanism. wikipedia.orgresearchgate.net

Concerted Mechanism: In this pathway, the migration of the anthracene (B1667546) group to the nitrogen atom occurs simultaneously with the expulsion of a nitrogen molecule. wikipedia.org Recent research and thermodynamic calculations strongly support this concerted process for thermal rearrangements, primarily due to the absence of byproducts that would arise from a discrete intermediate. wikipedia.org

Stepwise Mechanism: This pathway involves the initial loss of nitrogen gas to form a highly reactive acyl nitrene intermediate. nih.govwikipedia.org This nitrene then undergoes rearrangement to the isocyanate. While the thermal reaction is believed to be concerted, the photochemical Curtius rearrangement is understood to proceed through a stepwise mechanism involving the formation of a nitrene intermediate. wikipedia.orglscollege.ac.in

Computational studies comparing the reaction pathways for the Curtius rearrangement versus the formation of a nitrene intermediate provide strong evidence that the concerted mechanism is the predominant process in thermal reactions. nih.gov

While the thermal Curtius rearrangement of this compound is largely considered a concerted process, acyl nitrene intermediates are central to its photochemical counterpart. wikipedia.orglscollege.ac.in The formation of the acyl nitrene occurs through the cleavage of the weak N–N bond upon photochemical excitation. wikipedia.org

These acyl nitrene intermediates are highly reactive and electron-deficient species. nih.gov Their reactivity is diverse and can include:

Rearrangement: The primary and desired reaction is the rearrangement to the corresponding isocyanate. almerja.com

Nitrene Insertion: Acyl nitrenes can insert into C-H bonds, a reaction that can lead to unwanted side products. wikipedia.org

Nitrene Addition: They can also add to double bonds. wikipedia.org

Early attempts to trap acyl nitrene intermediates in thermal reactions were largely unsuccessful, which lent further support to the concerted mechanism for the thermal process. nih.gov

A crucial and synthetically valuable feature of the Curtius rearrangement is its stereochemical outcome. The migration of the R-group, in this case, the 1-anthracenyl group, proceeds with complete retention of its stereochemical configuration. nih.govwikipedia.orgnih.gov This stereochemical integrity is a hallmark of the concerted mechanism and is highly advantageous for the synthesis of chiral molecules where maintaining a specific stereocenter is critical. nih.gov

FeatureDescription
Stereochemical Outcome Complete retention of configuration at the migrating group.
Significance Allows for the transfer of chirality from the starting material to the product.
Mechanistic Implication Consistent with a concerted rearrangement pathway.

The electronic and steric nature of substituents on the migrating group can influence the kinetics and selectivity of the Curtius rearrangement. The migratory aptitude of the R-group generally follows the order: tertiary > secondary ~ aryl > primary. wikipedia.orglscollege.ac.in For this compound, the migrating group is an aryl group.

Substituents on the anthracene ring can affect the rate of rearrangement. Electron-donating groups can stabilize the transition state of the migration, potentially accelerating the reaction. Conversely, electron-withdrawing groups might retard the reaction rate.

Research has demonstrated that the Curtius rearrangement can be facilitated by the use of catalysts. Both Brønsted and Lewis acids have been shown to catalyze the reaction. wikipedia.orglscollege.ac.in

Mechanism of Catalysis: The acid catalyst coordinates to or protonates the acyl oxygen atom. wikipedia.org This activation of the carbonyl group facilitates the rearrangement.

Benefits of Catalysis: The use of catalysts such as boron trifluoride or boron trichloride can significantly reduce the decomposition temperature required for the rearrangement, in some cases by as much as 100 °C, and can also lead to an increased yield of the isocyanate product. wikipedia.org

Catalyst TypeMode of ActionAdvantages
Brønsted Acid Protonation of the acyl oxygenLower reaction temperature, improved yield
Lewis Acid Coordination to the acyl oxygenLower reaction temperature, improved yield

The initial product of the Curtius rearrangement of this compound is 1-isocyanatoanthracene. This highly versatile intermediate can be readily transformed into a variety of stable and useful compounds by reaction with different nucleophiles. nih.govrsc.orgwikipedia.org

Isocyanates: The isocyanate can be isolated if the reaction is carried out in an inert solvent. almerja.com

Amines: Hydrolysis of the isocyanate, typically by reaction with water, leads to the formation of an unstable carbamic acid, which then decarboxylates to yield the corresponding primary amine, 1-aminoanthracene. wikipedia.orgchemistrysteps.com

Carbamates: Trapping the isocyanate with an alcohol results in the formation of a carbamate. wikipedia.orgorganic-chemistry.org

Ureas: Reaction of the isocyanate with an amine yields a urea derivative. wikipedia.orgorganic-chemistry.org

The ability to generate this array of products makes the Curtius rearrangement a powerful tool for the synthesis of diverse anthracene-based compounds. researchgate.net

ProductNucleophile
Isocyanate(Isolated)
AmineWater
CarbamateAlcohol
UreaAmine

Cycloaddition Reactions of the Azide Moiety

The azide functional group is a versatile component in organic synthesis, notably for its participation in 1,3-dipolar cycloaddition reactions. Among these, the metal-catalyzed reactions with alkynes to form triazoles have become powerful tools in various fields, including medicinal chemistry and materials science.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable and widely used click chemistry reaction that regioselectively produces 1,4-disubstituted 1,2,3-triazoles. This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

The mechanism of the CuAAC reaction is generally understood to proceed through a stepwise pathway rather than a concerted cycloaddition. The catalytic cycle is initiated by the formation of a copper(I)-acetylide intermediate from a terminal alkyne and a Cu(I) salt. This step is crucial and involves the deprotonation of the alkyne. The organic azide then coordinates to the copper center of the acetylide complex. This is followed by a nucleophilic attack of the acetylide carbon on the terminal nitrogen of the azide, leading to a six-membered copper-containing intermediate. Subsequent ring contraction and protonolysis yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst, allowing the cycle to continue. The involvement of one or more copper centers in the catalytic cycle has been a subject of detailed mechanistic investigation, with evidence pointing towards dinuclear copper intermediates being particularly active.

A key feature of the CuAAC reaction is its exceptional regioselectivity, exclusively affording 1,4-disubstituted 1,2,3-triazoles. This is in stark contrast to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers. The high regioselectivity of the CuAAC reaction is a direct consequence of the stepwise, copper-mediated mechanism. The coordination of both the alkyne and the azide to the copper center(s) orients the reactants in a way that sterically and electronically favors the formation of the 1,4-isomer.

The CuAAC reaction is renowned for its robustness and compatibility with a diverse array of functional groups. Typical reaction conditions involve a copper(I) source, which can be a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. The reaction is often carried out in a variety of solvents, including water, alcohols, and mixtures of aqueous and organic solvents, often at room temperature. The functional group tolerance is extensive, with groups such as alcohols, carboxylic acids, amides, and even unprotected peptides and nucleotides being compatible, making it a favored method for bioconjugation.

Table 1: General Reaction Parameters for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterCommon ConditionsNotes
Copper Source Cu(I) salts (e.g., CuI, CuBr), or Cu(II) salts (e.g., CuSO₄) with a reducing agent.In situ generation of Cu(I) from CuSO₄ and sodium ascorbate is very common.
Reducing Agent Sodium ascorbateUsed in excess when starting with a Cu(II) source.
Ligands Tris-(benzyltriazolylmethyl)amine (TBTA), Bathocuproine disulfonate (BCS)Often used to stabilize the Cu(I) oxidation state and accelerate the reaction.
Solvents Water, t-BuOH/H₂O, DMF, DMSOThe choice of solvent depends on the solubility of the reactants.
Temperature Room temperature to mild heatingThe reaction is often efficient at ambient temperatures.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the alternative 1,5-disubstituted 1,2,3-triazole regioisomers. This reaction has expanded the synthetic utility of azide-alkyne cycloadditions, allowing for the selective preparation of a different constitutional isomer.

The mechanism of the RuAAC reaction is distinct from that of the CuAAC. It is proposed to involve the formation of a six-membered ruthenacycle intermediate through an oxidative coupling of the azide and the alkyne to the ruthenium center. organic-chemistry.org This initial cyclometalation step dictates the regiochemical outcome. The terminal nitrogen of the azide and the internal carbon of the alkyne coordinate to the ruthenium, leading to the formation of the 1,5-disubstituted pattern upon reductive elimination. organic-chemistry.org Unlike the CuAAC, the RuAAC does not proceed via a metal-acetylide intermediate and can therefore also be applied to internal alkynes, yielding fully substituted triazoles. nih.gov The choice of the ruthenium catalyst, often a pentamethylcyclopentadienyl (Cp*) ruthenium complex, is critical for achieving high regioselectivity. nih.gov

Table 2: Comparison of CuAAC and RuAAC Reactions

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Product 1,4-Disubstituted 1,2,3-triazoles1,5-Disubstituted 1,2,3-triazoles
Catalyst Copper(I)Ruthenium(II)
Key Intermediate Copper-acetylideRuthenacycle
Alkyne Scope Primarily terminal alkynesTerminal and internal alkynes
Regioselectivity High (1,4-isomer)High (1,5-isomer)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The strain-promoted azide-alkyne cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules under physiological conditions without the need for a catalyst. nih.gov The reaction's success relies on using a strained alkyne, typically a cyclooctyne, which reacts spontaneously and selectively with an azide to form a stable triazole. nih.govenamine.net

The kinetics of SPAAC reactions are typically second-order, and the rate is highly dependent on the structure of both the azide and the strained alkyne. nih.gov Kinetic analysis is often performed by monitoring the disappearance of the characteristic azide absorption band in the infrared spectrum (around 2100 cm⁻¹) or by using NMR spectroscopy. nih.govnih.gov

Several factors can enhance the reactivity and rate of the SPAAC reaction. The primary driving force is the ring strain of the cyclooctyne. Modifications to the cyclooctyne structure, such as the introduction of electron-withdrawing fluorine atoms or altering the ring connectivity to increase local strain, can significantly accelerate the reaction. nih.govrsc.org For instance, a meta-linked cyclooctyne was found to have a 4.4-fold increase in its reaction rate constant compared to its para-linked counterpart due to heightened local strain at the alkyne. nih.gov Similarly, the oxidation of an alcohol to a ketone on a dibenzocyclooctynol (DIBO) scaffold has been shown to increase the rate of SPAAC. nih.gov

The electronic nature of the azide also plays a role. The reaction is generally understood to proceed via a HOMO(azide)-LUMO(cyclooctyne) interaction. nih.gov Consequently, electron-rich azides are often preferred for faster reactions. However, some studies have noted that electron-deficient aryl azides can exhibit higher reactivity towards certain cyclooctynes. nih.gov The addition of a methylene spacer between an aromatic ring and the azide group, as in p-azidomethyl-L-phenylalanine (pAMF) versus p-azido-L-phenylalanine (pAzF), can increase the reaction rate by positioning the azide further from the potentially electron-withdrawing phenyl ring, resulting in a 7-fold rate enhancement. researchgate.net

Table 1: Second-Order Rate Constants for SPAAC of Benzyl Azide with Various Strained Alkynes

Strained Alkyne Second-Order Rate Constant (k) in DMSO (M⁻¹s⁻¹)
[11+1]CPP 4.5 x 10⁻⁴
[9+1]CPP 2.2 x 10⁻³
fluor[11+1]CPP 4.7 x 10⁻³
m[9+1]CPP 9.6 x 10⁻³

Data sourced from kinetic measurements performed at 25°C in deuterated DMSO via quantitative ¹H NMR. nih.gov

The electronic properties of the anthracene core in this compound can influence SPAAC reactivity. Substituents on the aromatic ring system can modulate the electronic density of the azide group, thereby affecting the rate of cycloaddition. rsc.org

Azide-Allene Dipolar Cycloadditions: Site and Regioselectivity

Organic azides can undergo thermal, uncatalyzed 1,3-dipolar cycloadditions with allenes. nih.govresearchgate.netnih.gov These reactions present challenges in predicting the outcome due to questions of selectivity. Two key types of selectivity must be considered:

Site selectivity: The azide can potentially react with either of the two double bonds in the allene system.

Regioselectivity: For a given double bond, the azide can add in two different orientations.

These cycloadditions typically follow a nonpolar, one-step mechanism. nih.govresearchgate.net The prediction of site and regioselectivity is complex and often requires computational DFT approaches to calculate the activation barriers for the various possible pathways. nih.govresearchgate.netnih.gov The product ratio is determined by kinetic control, and even small differences in activation barriers (e.g., 1.6 kcal/mol) can lead to a significant preference for one isomer over another. nih.gov For aryl azides reacting with substituted allenes, the observed selectivities can be difficult to rationalize solely on the basis of Frontier Molecular Orbital (FMO) theory, as both the HOMO and LUMO of the azide can influence the reaction pathway. nih.gov

Table 2: Factors Influencing Selectivity in Azide-Allene Cycloadditions

Selectivity Type Influencing Factors
Site Selectivity Electronic features of the allene substituents (e.g., methoxycarbonyl, sulfonyl). Steric hindrance at each double bond.
Regioselectivity Relative energies of transition states, which are subtly influenced by the electronic and steric nature of both the aryl azide and the allene substituents.

Based on findings from computational and experimental studies on arylazide-allene cycloadditions. nih.govresearchgate.net

Additional Transformative Reactions of the Azide Group

Beyond cycloadditions, the azide group of this compound is susceptible to other important transformations, notably the Staudinger reaction, which opens a pathway to iminophosphoranes and subsequent aza-Wittig reactions.

The Staudinger reaction, discovered by Hermann Staudinger, is a mild method for the reduction of an organic azide to a primary amine. organic-chemistry.orgwikipedia.org However, the key intermediate in this transformation, an iminophosphorane (or aza-ylide), can be isolated or used in situ for further synthesis. wikipedia.orgchem-station.com The reaction involves the nucleophilic attack of a phosphine, typically triphenylphosphine, on the terminal nitrogen atom of the azide. wikipedia.orgnih.gov This initial step forms a phosphazide intermediate, which then undergoes cyclization and extrusion of dinitrogen gas (N₂) to yield the iminophosphorane. nih.govnih.gov

This formation of the iminophosphorane is a critical step, converting the azide into a potent nucleophile for subsequent reactions. researchgate.net

The iminophosphorane generated from the Staudinger reaction can be employed in an aza-Wittig reaction. chem-station.com This reaction is analogous to the standard Wittig reaction, where the iminophosphorane reacts with a carbonyl compound (an aldehyde or ketone) to form an imine and a phosphine oxide byproduct, most commonly triphenylphosphine oxide. chem-station.comwikipedia.org

The mechanism proceeds via a [2+2] cycloaddition between the iminophosphorane and the carbonyl group to form a four-membered oxazaphosphetidine intermediate. This intermediate then collapses, eliminating the highly stable phosphine oxide and forming the C=N double bond of the imine. nih.gov The combination of the Staudinger reaction and the aza-Wittig reaction provides a powerful, one-pot method for generating imines directly from azides and carbonyl compounds. researchgate.net This sequence has been widely applied in the synthesis of nitrogen-containing heterocyclic compounds through intramolecular variants. wikipedia.orgscispace.com

Nitrogen Extrusion Pathways and Reactive Nitrene Generation

The most characteristic reaction of this compound, like other acyl azides, is the extrusion of a dinitrogen molecule (N₂) upon thermal or photochemical stimulation to generate a highly reactive anthracene-1-carbonyl nitrene intermediate. researchgate.net This process is the cornerstone of the Curtius rearrangement. wikipedia.orgmasterorganicchemistry.com The generation of the nitrene is an atom-economical method for creating a highly electrophilic nitrogen species that can engage in a variety of subsequent reactions. researchgate.net

The formation of the nitrene can be initiated under different conditions:

Thermal Conditions: Heating the acyl azide provides the energy needed to overcome the activation barrier for N₂ elimination. researchgate.netmasterorganicchemistry.com

Photochemical Conditions: Irradiation with UV light can also induce the cleavage of the N-N₂ bond, forming the nitrene. researchgate.netnih.gov

Metal Catalysis: Transition metals can catalyze the nitrogen extrusion process, often leading to the formation of a metal-nitrenoid species. nih.gov This approach can offer greater control over the reactivity and selectivity of the subsequent transformations. rsc.org

Once generated, the anthracene-1-carbonyl nitrene is a transient species that rapidly undergoes further reactions. The primary pathway is the Curtius rearrangement, where the anthracenyl group migrates to the nitrogen atom, resulting in the formation of an isocyanate. wikipedia.orgmasterorganicchemistry.com This isocyanate is a key intermediate that can be trapped by various nucleophiles. masterorganicchemistry.com Other potential reactions of the nitrene include C-H insertion, aziridination of alkenes, and cycloaddition reactions. researchgate.netrsc.org The specific pathway taken is influenced by the reaction environment, including the solvent, temperature, and the presence of other reactive species. rsc.org

ConditionDescriptionIntermediatePrimary Product
Thermal (Heat)Provides activation energy for N₂ loss. researchgate.netmasterorganicchemistry.comAnthracene-1-carbonyl nitrene1-Anthryl isocyanate (via Curtius Rearrangement) masterorganicchemistry.com
Photochemical (UV Light)Induces cleavage of the N-N₂ bond. researchgate.netnih.govAnthracene-1-carbonyl nitrene1-Anthryl isocyanate (via Curtius Rearrangement)
Metal CatalysisLowers the activation energy for N₂ extrusion, forming a metal-nitrenoid. nih.govMetal-bound nitrene (Nitrenoid)Varies (e.g., aziridines, amides) depending on catalyst and substrate. nih.govrsc.org

Nucleophilic Reactivity of the Azide Anion

While this compound itself is a neutral molecule, the azide functional group is installed using the nucleophilic azide anion (N₃⁻). The reactivity of the azide anion is highly dependent on the solvent, which affects its nucleophilicity. bohrium.com In the context of this compound's reactivity, nucleophiles typically attack the electrophilic carbonyl carbon rather than the azide group itself. Such reactions can lead to the formation of tetrahedral intermediates. However, the azide group is an excellent leaving group (as N₂), which often facilitates subsequent rearrangement rather than simple substitution.

In some contexts, the terminal nitrogen of the azide can exhibit nucleophilic character, particularly in [3+2] cycloaddition reactions, also known as click chemistry. nsf.gov For instance, strain-promoted 1,3-dipolar cycloaddition with strained alkynes like cyclooctyne is a known reaction pathway for organic azides. nsf.gov While specific studies on this compound in this context are limited, this reactivity is a general feature of the azide functional group.

Reaction TypeRole of Azide GroupDescription
Attack on the Carbonyl CarbonActs as a precursor to a leaving group.A nucleophile attacks the electrophilic carbonyl carbon. This pathway often initiates a Curtius-type rearrangement upon collapse of the intermediate. wikipedia.org
1,3-Dipolar CycloadditionActs as a 1,3-dipole.The azide functional group reacts with dipolarophiles (e.g., alkynes, alkenes) to form five-membered heterocyclic rings. nsf.gov

Oxidative Transformations (e.g., to Aldehydes)

The direct oxidative transformation of an acyl azide to an aldehyde is not a commonly reported or mechanistically straightforward process. Typically, the chemical pathways involving acyl azides like this compound are dominated by reductive or rearrangement reactions following nitrogen extrusion. masterorganicchemistry.com The conversion of a carboxylic acid derivative to an aldehyde usually requires reductive methods.

However, a multi-step, green chemistry approach has been developed for the reverse transformation, where aldehydes are oxidized to generate acyl azides for the Curtius rearrangement. rsc.org This process involves the oxidation of an aldehyde with oxone and sodium azide in the presence of a halide. rsc.org This suggests that the direct oxidation of the acyl azide to an aldehyde would be thermodynamically unfavorable and synthetically challenging, as it would represent the reverse of a well-established oxidative process. The focus of transformations for this functional group remains on the generation of amines, carbamates, and ureas via the isocyanate intermediate. rsc.org

Intramolecular Reaction Pathways

Upon generation of the highly reactive anthracene-1-carbonyl nitrene, intramolecular reactions can occur if a suitable reaction partner is present within the molecule's framework. The anthracene ring system itself can participate in such reactions. Intramolecular C-H insertion is a known pathway for reactive nitrenes, where the nitrene inserts into a C-H bond on the aromatic ring, leading to the formation of a new heterocyclic ring system fused to the anthracene core.

Intramolecular cyclization is a powerful method for synthesizing complex polycyclic aromatic and heterocyclic structures. beilstein-journals.orgnih.gov For a nitrene generated at the 1-position of the anthracene ring, insertion into the C-H bond at the peri-position (position 9) or the ortho-position (position 2) are potential pathways. The regioselectivity of such an insertion would be governed by the stability of the transition state, with the formation of five- or six-membered rings generally being favored. These types of transformations are critical in the synthesis of novel nitrogen-containing polycyclic aromatic compounds.

Chemoselective Control in Multi-Functional Systems

Achieving chemoselectivity is crucial when this compound is part of a larger molecule with multiple reactive sites. The unique reactivity of the acyl azide allows for its selective transformation in the presence of other functional groups. For example, the thermal or photochemical conditions required for nitrene generation can be milder than those needed to activate other groups. researchgate.net

In a molecule containing both an alkene and an acyl azide, it is possible to selectively induce aziridination of the alkene by the generated nitrene. nih.gov The chemoselectivity can be tuned by the choice of catalyst or reaction conditions. For instance, metal-catalyzed nitrene transfer can be selective for electron-rich alkenes, leaving other functional groups untouched. nih.gov

Furthermore, in systems containing multiple potential sites for cycloaddition, steric and electronic factors can dictate the reaction's regioselectivity. In studies on anthracene derivatives bearing other reactive groups, such as ynamides, the reaction site can be controlled. For example, reaction with tetracyanoethylene (TCNE) can be directed to either the anthracene core ([4+2] cycloaddition) or the alkyne ([2+2] cycloaddition) by modifying the steric bulk at the 9 and 10 positions of the anthracene. nih.gov This principle of steric control could be applied to systems involving this compound to direct its reactivity away from the anthracene core and towards other functionalities if desired.

Computational and Theoretical Studies of Anthracene 1 Carbonyl Azide Reactivity

Quantum Chemical Calculations for Mechanistic Understanding

Quantum chemical calculations are fundamental to elucidating the detailed mechanisms of reactions involving anthracene-1-carbonyl azide (B81097). By modeling the molecule and its transformations at the atomic level, researchers can gain a deep understanding of its chemical behavior.

The thermal decomposition of acyl azides, known as the Curtius rearrangement, is a primary reaction pathway. Computational studies, typically using Density Functional Theory (DFT), have been instrumental in mapping the potential energy surface (PES) for this process. The central question in the mechanism is whether the reaction proceeds in a single, concerted step or via a two-step process involving a highly reactive acylnitrene intermediate. nih.govwikipedia.org

For most acyl azides, theoretical calculations support a concerted mechanism for the thermal rearrangement, where the migration of the aryl group and the extrusion of nitrogen gas occur simultaneously through a single transition state. wikipedia.orgnih.govrsc.org This pathway is generally found to have a lower activation energy barrier compared to the stepwise pathway. nih.govresearchgate.net For instance, calculations on acetyl azide showed the concerted path to be favored by approximately 5 kcal/mol over the formation of an acetylnitrene intermediate. nih.gov The transition state for the concerted rearrangement is characterized by a bent azide moiety and an elongated N-N₂ bond.

In the case of anthracene-1-carbonyl azide, the reaction would proceed to form 1-anthrylisocyanate. While specific energy values for this compound are not widely published, data from analogous aryl carbonyl azides provide a reliable estimate of the energy landscape. The activation energy for the Curtius rearrangement is influenced by the nature of the migrating group and the conformation of the acyl azide. nih.govresearchgate.net Studies on sterically hindered aryl azides have shown that forcing the carbonyl group out of plane with the aromatic ring can significantly lower the activation barrier. researchgate.net

Table 1: Calculated Activation Barriers for Curtius Rearrangement of Acyl Azides
CompoundMethodActivation Enthalpy (ΔH‡, kcal/mol)Activation Free Energy (ΔG‡, kcal/mol)Mechanism
Acetyl Azide (syn)CBS-QB327.9-Concerted nih.gov
Acetyl Azide (anti)CBS-QB332.0-Stepwise (Nitrene Formation) nih.gov
Benzoyl AzidePBE/TZ2P-29.2Concerted researchgate.net
Benzoyl Azide + BF₃PBE/TZ2P-14.8Lewis Acid Catalyzed researchgate.net

The reactivity of this compound is intrinsically linked to its electronic structure. The azide group can be described by several resonance forms, which show that the terminal nitrogen atoms bear a partial negative charge while the central nitrogen is positively charged. mdpi.com This charge distribution is crucial for its participation in reactions like 1,3-dipolar cycloadditions.

Natural Bond Orbital (NBO) analysis is a computational method used to study orbital interactions and charge distribution in detail. nih.govsciforum.net In the transition state of the Curtius rearrangement, NBO analysis reveals a significant π–σ*N–N₂ orbital overlap, which facilitates the extrusion of the dinitrogen molecule. acs.org For the this compound, the large aromatic system influences the electron density of the carbonyl and azide groups. The anthracene (B1667546) moiety acts as the migrating group in the rearrangement, and its electronic properties affect the stability of the transition state.

In 1,3-dipolar cycloaddition reactions, the outcome is governed by the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnottingham.ac.uk The energies and coefficients of the FMOs of this compound and a given dipolarophile determine the reaction rate and regioselectivity. Generally, aryl azides can react as electron-deficient or electron-rich components depending on the substituents and the reaction partner. acs.org

The photochemistry of acyl azides often differs significantly from their thermal reactions. Upon absorption of UV light, this compound is promoted to an electronically excited state, from which it can undergo decomposition. Computational studies on analogous compounds like 2-naphthoyl azide have provided a detailed picture of these photochemical events. ohiolink.educapes.gov.brnih.gov

Irradiation typically populates a higher singlet excited state (Sₙ), which rapidly decays to the first singlet excited state (S₁). capes.gov.brnih.gov From the S₁ state, several pathways are possible:

Intersystem Crossing (ISC): The S₁ state can cross to a triplet state (T₁), which is often longer-lived.

Nitrene Formation: The molecule can lose N₂ to form a singlet acylnitrene intermediate. This process can occur from either the S₁ state or even from higher excited states. ohiolink.educapes.gov.br

Concerted Rearrangement: A direct rearrangement to the isocyanate can occur from the S₁ state, analogous to the thermal reaction.

Computational studies, such as those using the RI-CC2 method for 2-naphthyl azide, suggest that initial excitation populates the S₂ state. nih.govacs.org This state can then access the S₁ state, which is dissociative along the N-N bond, leading to nitrene formation with a relatively low calculated energy barrier (~5 kcal/mol). nih.govacs.org For 2-naphthoyl azide, electron density difference calculations predict that nitrene formation can occur from higher-energy singlet states in addition to the S₁ state. ohiolink.educapes.gov.br These findings suggest that the photolysis of this compound likely proceeds through a short-lived singlet nitrene intermediate.

Challenges and Accuracy Considerations in Computational Modeling

While computational modeling is a powerful predictive tool, it is not without its challenges. The accuracy of the results is highly dependent on the chosen theoretical method and basis set. For azide chemistry, different DFT functionals can sometimes yield different predictions for reactivity and regioselectivity. nih.gov For example, studies on the cycloaddition of azides to allenes showed that functionals like M08-HX and ωB97X-D often provide better agreement with experimental results than the more common B3LYP functional. nih.gov

Another challenge is adequately modeling solvent effects. Implicit solvent models, like the Polarizable Continuum Model (PCM), are commonly used but may not capture specific solute-solvent interactions, such as hydrogen bonding, which can influence reaction pathways. Explicitly including solvent molecules in the calculation increases computational cost significantly.

Furthermore, modeling photochemical processes and excited states is inherently more complex than ground-state chemistry. Methods like Time-Dependent DFT (TD-DFT) are often used, but their accuracy can be limited, especially for systems with charge-transfer character or multiple excited states close in energy. More accurate, but computationally expensive, methods like CASSCF or CC2 may be required for reliable predictions. nih.govacs.org

Correlation of Theoretical Predictions with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical predictions against experimental results. This correlation builds confidence in the models and allows them to be used for predictive purposes.

In the study of Curtius rearrangements, calculated activation enthalpies and entropies for cyclopropyl- and cyclopropenoyl azides showed close agreement with kinetic data obtained from ¹H NMR spectroscopy. nih.gov This synergy allowed for a detailed mechanistic understanding, attributing a lower activation energy in one compound to a weaker C-C bond identified through calculations. nih.gov Similarly, for the cycloaddition of aryl azides to methyl propiolate, DFT calculations in conjunction with the local HSAB principle provided a full rationalization of the experimentally observed regioselectivity, which simple FMO theory could not explain. arkat-usa.orgresearchgate.net

For photochemical reactions, ultrafast spectroscopy experiments can detect transient species like excited states and nitrenes. The lifetimes and spectral signatures of these intermediates can then be compared with computational predictions. Studies on 2-naphthoyl azide demonstrated a strong correlation between the transient species observed experimentally and the excited states and intermediates predicted by high-level quantum chemical calculations. ohiolink.educapes.gov.brnih.gov This combined approach confirmed that nitrene formation occurs from higher excited states, while isocyanate formation is correlated with the decay of the S₁ state. capes.gov.br

Table 2: Correlation of Experimental and Predicted Regioselectivity for Aryl Azide + Methyl Propiolate Cycloaddition
Aryl Azide Substituent (R)Experimental Yield Ratio (4-COOMe : 5-COOMe)Predicted Ratio (DFT/HSAB)
H82 : 18 researchgate.net83 : 17 researchgate.net
CH₃75 : 25 researchgate.net74 : 26 researchgate.net
OCH₃78 : 22 researchgate.net78 : 22 researchgate.net
NO₂60 : 40 researchgate.net60 : 40 researchgate.net

Applications and Advanced Research Directions

Integration into Materials Science

The ability of the carbonyl azide (B81097) group to form covalent bonds through various reaction mechanisms allows for the permanent incorporation of the anthracene (B1667546) unit into a wide range of materials, thereby imparting the chromophore's desirable electronic and optical properties.

Anthracene-1-carbonyl azide serves as a powerful agent for modifying and crosslinking polymers. Its reactivity can be harnessed through two primary pathways:

Nitrene Formation: Upon photolysis or thermolysis, the azide group eliminates a molecule of nitrogen gas (N₂) to generate a highly reactive nitrene intermediate. This anthracene-1-carbonylnitrene can readily react with C-H bonds along a polymer backbone, leading to the formation of stable C-N bonds. When a single azide-functionalized anthracene molecule reacts with two different polymer chains, it acts as a crosslinker, creating a network structure that can significantly enhance the thermal stability, mechanical strength, and solvent resistance of the material.

Curtius Rearrangement: Through a concerted thermal process, the carbonyl azide can undergo a Curtius rearrangement to form anthracene-1-isocyanate. wikipedia.orgchemistrysteps.comrsc.org This isocyanate is a potent electrophile that can react with nucleophilic functional groups present on polymer chains, such as hydroxyl (-OH) or amine (-NH₂) groups. This reaction provides a straightforward method for covalently grafting the fluorescent anthracene moiety onto polymers like polyvinyl alcohol or polyamines, thereby creating functional materials with built-in optical properties.

The anthracene core is a classic blue-light-emitting chromophore and has been extensively studied for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.commdpi.com this compound provides a reactive handle to covalently bond this high-performance organic semiconductor into a device's architecture.

In OLEDs, for instance, the compound can be used to functionalize a polymer host material or to anchor the emitter to a charge-transport layer. This covalent integration helps prevent phase separation and aggregation of the emitter molecules, which are common problems that lead to decreased device efficiency and lifetime. mdpi.com Similarly, in OFETs, attaching the anthracene unit to a dielectric surface or a polymer binder can improve the morphological stability of the semiconducting layer, leading to more reliable device performance.

Device Type Component Potential Role of this compound Linker Illustrative Performance of Anthracene Derivatives
OLED Emitting LayerCovalently bonds the anthracene emitter to a host matrix, preventing aggregation and improving stability.External Quantum Efficiency (EQE): up to 8.3%; CIE Coordinates: (0.133, 0.141) for deep blue emission. mdpi.com
OFET Semiconductor LayerAnchors the anthracene semiconductor to a polymer backbone or substrate, enhancing film morphology and stability.Charge carrier mobilities for anthracene derivatives can reach values suitable for flexible electronics applications.

In the field of organic photovoltaics (OPVs), anthracene derivatives are explored as electron-donating materials due to their favorable electronic properties and good charge transport characteristics. researchgate.net this compound can be employed to construct well-defined donor-acceptor systems. By reacting the isocyanate intermediate (formed via Curtius rearrangement) with a complementary functional group on an acceptor molecule or polymer, stable donor-acceptor dyads or copolymers can be synthesized. This covalent linkage ensures a fixed interface at the nanoscale, which is crucial for efficient charge separation and transport in bulk heterojunction solar cells. The azide itself can also be used to anchor anthracene units to the surface of metal oxide layers, such as TiO₂, to improve interfacial contact and charge extraction.

Parameter Significance in OPVs Representative Values for Anthracene-Based Dyes
Jsc (Short-circuit current density) Measure of charge generation12.78 mA cm⁻²
Voc (Open-circuit voltage) Related to the material's energy levels0.73 V
FF (Fill Factor) Measure of device quality0.67
PCE (Power Conversion Efficiency) Overall device efficiency6.23%

Data are illustrative for a representative dye-sensitized solar cell using an anthracene-based dye and are intended to show the potential of the material class. researchgate.net

The azide group is a cornerstone of modern surface chemistry, primarily due to its participation in "click chemistry." this compound can be used to modify the surfaces of various materials and nanomaterials, including gold nanoparticles (AuNPs).

Azide-Alkyne Cycloaddition: The azide functionality can react with alkyne-modified surfaces in a highly efficient and specific Huisgen 1,3-dipolar cycloaddition reaction. nih.gov This method is widely used to attach molecules to AuNPs that have been pre-functionalized with alkyne-terminated thiol ligands. nih.govresearchgate.net Attaching this compound in this manner would coat the nanoparticle with a fluorescent layer, creating probes for bioimaging or sensing applications.

Nitrene Insertion: Alternatively, photolysis can generate the reactive nitrene, which can form covalent bonds with the surfaces of materials that lack specific functional groups, providing a more general surface modification strategy.

This compound is inherently light-responsive. The photolysis of the azide group upon exposure to UV light results in the rapid and irreversible extrusion of nitrogen gas. escholarship.org When molecules of this compound are embedded within a polymer matrix, this photochemical gas evolution can be used to induce significant changes in the material's properties. This phenomenon can be applied to create light-triggered foams, develop photolithography techniques where the gas release alters the material's solubility, or design micro-actuators powered by the pressure generated from the nitrogen release. The anthracene core acts as the antenna, absorbing the light energy to initiate the decomposition of the azide. escholarship.org Furthermore, the anthracene moiety itself can undergo [4+4] photocycloaddition (dimerization) upon UV irradiation, offering a second, reversible mechanism for creating light-responsive materials and cross-linked single-chain nanoparticles. researchgate.net

Synthetic Utility in Complex Molecule Construction

Beyond materials science, this compound is a valuable intermediate in organic synthesis, primarily through the Curtius rearrangement. This reaction provides a reliable pathway for converting a carboxylic acid into an amine or its derivatives, with the loss of one carbon atom. nih.govnih.gov

The thermal decomposition of this compound yields anthracene-1-isocyanate. wikipedia.org This isocyanate is a stable but reactive intermediate that can be trapped in situ by a variety of nucleophiles to construct more complex molecules containing the anthracene core. This method is noted for its mild conditions and the complete retention of the migrating group's configuration. nih.gov

Key transformations of the isocyanate intermediate include:

Reaction with Water: Hydrolysis of the isocyanate, typically under acidic or basic conditions, leads to the formation of a carbamic acid which subsequently decarboxylates to yield 1-aminoanthracene .

Reaction with Alcohols: In the presence of an alcohol (R'-OH), the isocyanate is converted into a stable carbamate (urethane) derivative.

Reaction with Amines: Reaction with a primary or secondary amine (R'₂NH) yields a substituted urea derivative.

This suite of reactions makes this compound a strategic precursor for synthesizing a family of 1-substituted anthracene derivatives that are otherwise difficult to access.

Starting Material Key Intermediate Nucleophile Product Class Example Product
This compoundAnthracene-1-isocyanateWater (H₂O)Primary Amine1-Aminoanthracene
This compoundAnthracene-1-isocyanateAlcohol (R'-OH)CarbamateAnthracen-1-yl-carbamic acid alkyl ester
This compoundAnthracene-1-isocyanateAmine (R'₂NH)Urea1,3-Disubstituted urea

Derivatization Reagents for Analytical Methodologies (e.g., Chromatography)

While specific studies on this compound as a derivatization reagent are not abundant in the literature, the principle of using anthracene-based reagents for enhancing the detection of analytes in chromatography is well-established. mdpi.com Compounds like 9-chloromethyl anthracene and anthracene-9-carbonyl chloride are utilized as fluorescent labeling reagents for carboxylic acids and alcohols, respectively, to improve their detection limits in High-Performance Liquid Chromatography (HPLC). nih.govnih.gov

This compound can potentially serve a similar purpose. The carbonyl azide group can react with nucleophiles such as amines and alcohols, although the Curtius rearrangement to an isocyanate is a competing reaction. If the direct reaction with an analyte is achieved, the resulting derivative will contain the highly fluorescent anthracene moiety, enabling sensitive detection.

The primary challenge lies in controlling the reactivity of the carbonyl azide to favor the derivatization reaction over the rearrangement. This could potentially be achieved by careful selection of reaction conditions, such as temperature and the use of specific catalysts.

Table 1: Potential Applications of this compound as a Derivatization Reagent

Analyte Functional GroupPotential Reaction ProductChromatographic MethodDetection Method
Primary and Secondary AminesAnthracene-1-carboxamide derivativeHPLCFluorescence
AlcoholsAnthracene-1-carbamate derivative (via isocyanate)HPLCFluorescence

This table is based on the predicted reactivity of this compound and established analytical methodologies for similar compounds.

Synthesis of Diverse Heterocyclic Systems (e.g., Triazoles, Quinoxalines)

The azide functionality in this compound makes it a valuable precursor for the synthesis of nitrogen-containing heterocyclic compounds.

Triazoles:

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient route to 1,2,3-triazoles. organic-chemistry.org this compound can be reacted with a variety of terminal alkynes to produce 1,4-disubstituted triazoles bearing an anthracene-1-carbonyl moiety. This reaction is known for its high yields, mild reaction conditions, and broad substrate scope. researchgate.net

The resulting anthracenyl-triazoles are of interest due to their potential applications in medicinal chemistry and materials science, owing to the combined photophysical properties of the anthracene core and the biological activity often associated with the triazole ring. nih.gov

Quinoxalines:

Quinoxaline derivatives are another important class of heterocyclic compounds with a wide range of biological activities. udayton.edunih.govresearchgate.netipp.pt While the direct use of this compound in quinoxaline synthesis is not a standard method, it can serve as a precursor to an intermediate that is. For instance, the Curtius rearrangement of this compound can yield 1-isocyanatoanthracene. This isocyanate can then be used in subsequent reactions to build the quinoxaline scaffold.

Preparation of Amine and Urea Derivatives

The Curtius rearrangement is a powerful synthetic tool for the conversion of carbonyl azides into primary amines, with the loss of one carbon atom. nih.govwikipedia.orgnih.govlibretexts.orgorganic-chemistry.org Subjecting this compound to thermal or photochemical conditions induces its rearrangement to 1-isocyanatoanthracene, with the elimination of nitrogen gas.

This isocyanate is a versatile intermediate that can be hydrolyzed to yield 1-aminoanthracene. Alternatively, trapping the isocyanate with various nucleophiles allows for the synthesis of a range of urea and carbamate derivatives. For example, reaction with an amine will produce a substituted urea, while reaction with an alcohol will yield a carbamate. organic-chemistry.org

Table 2: Synthesis of Amine and Urea Derivatives from this compound

ReagentProductReaction Type
Water1-AminoanthraceneCurtius Rearrangement followed by Hydrolysis
R-NH2 (Amine)N-(anthracen-1-yl)-N'-R-ureaCurtius Rearrangement followed by Nucleophilic Addition
R-OH (Alcohol)Anthracen-1-yl-carbamateCurtius Rearrangement followed by Nucleophilic Addition

One-Pot and Cascade Reaction Sequences

The reactivity of this compound lends itself to the development of efficient one-pot and cascade reaction sequences, which are hallmarks of green and sustainable chemistry. mdpi.com A one-pot reaction is a strategy that avoids the lengthy separation processes and purification of intermediate chemical compounds, saving time and resources.

For instance, a one-pot synthesis of an anthracenyl-substituted triazole could be envisioned starting from anthracene-1-carboxylic acid. The carboxylic acid could be converted in situ to the carbonyl azide, which would then react with an alkyne in the presence of a copper catalyst to form the triazole. organic-chemistry.org

A potential cascade reaction could involve the initial Curtius rearrangement of this compound to the isocyanate, which could then undergo an intramolecular cyclization if a suitable nucleophilic group is present on the anthracene core, or participate in an intermolecular reaction with another reagent present in the reaction mixture.

Emerging Research Directions in this compound Chemistry

The future of this compound chemistry lies in the development of more efficient, selective, and sustainable synthetic methodologies.

Development of Novel Catalytic Systems and Methodologies

Research into novel catalytic systems can significantly enhance the utility of this compound. For example, the development of catalysts that can control the reaction pathway of the carbonyl azide, favoring either direct nucleophilic attack or the Curtius rearrangement, would be highly valuable.

Furthermore, new catalytic methods for the reactions of the isocyanate intermediate derived from the Curtius rearrangement could lead to the synthesis of novel and complex molecules. This could include catalytic C-H activation reactions on the anthracene core or the development of enantioselective transformations. nih.gov

Integration with Sustainable and Green Chemistry Principles

The principles of green chemistry are increasingly important in modern chemical synthesis. nih.gov Future research on this compound should focus on incorporating these principles. This includes the use of environmentally benign solvents, the development of catalyst systems that can be recycled and reused, and the design of one-pot and cascade reactions to minimize waste and improve atom economy. rsc.org

For example, performing the synthesis and reactions of this compound in aqueous media or using microwave-assisted synthesis could significantly reduce the environmental impact. udayton.edursc.org The development of solid-supported catalysts for its reactions would also facilitate catalyst recovery and reuse.

Table 3: Green Chemistry Approaches in this compound Chemistry

Green Chemistry PrincipleApplication in this compound Chemistry
Use of Safer SolventsReplacing hazardous organic solvents with water, ionic liquids, or supercritical fluids.
Atom EconomyDesigning one-pot and cascade reactions to maximize the incorporation of all materials into the final product.
CatalysisDeveloping recyclable and reusable catalysts for the synthesis and reactions of the compound.
Energy EfficiencyUtilizing microwave-assisted synthesis to reduce reaction times and energy consumption.

Exploration of Multifunctional Anthracene-Azide Conjugates

The incorporation of the anthracene moiety into larger molecular assemblies, creating multifunctional conjugates, is a promising avenue of research. The anthracene backbone can serve as a signaling component and enhance the therapeutic efficacy of metal-based compounds. rsc.org

One area of exploration is the development of theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule. In this context, the anthracene unit can function as a fluorescent reporter for imaging, while the azide group provides a versatile handle for attaching therapeutic moieties or targeting ligands through click chemistry. nih.govresearchgate.net This approach allows for the real-time monitoring of drug distribution and therapeutic response. nih.gov

Research has shown that organic scaffolds featuring an anthracene backbone can lead to metal compounds with enhanced anticancer activities. rsc.org This is attributed to the increased lipophilicity and intercalating properties conferred by the anthracene group, which can facilitate higher cellular uptake and interaction with biological targets like DNA. rsc.org For instance, zinc(II) compounds of an anthracene-appended multifunctional organic scaffold have demonstrated significant cytotoxicity against human cervical cancer cell lines. rsc.org

The azide group in these conjugates is particularly advantageous due to its stability and ability to participate in highly efficient and bioorthogonal click reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC). nih.govresearchgate.net This allows for the site-specific attachment of the anthracene-azide conjugate to biomolecules or nanoparticles without the need for a copper catalyst, which can be toxic to biological systems. researchgate.net

Table 1: Examples of Multifunctional Systems Incorporating Anthracene or Azide Moieties

SystemFunctional ComponentsPotential ApplicationKey Findings
Zinc(II) compounds of an anthracene-appended scaffoldAnthracene, carboxylate, tertiary amine, zinc(II)Anticancer therapeuticsHigh cytotoxicity in HeLa cells, induction of reactive oxygen species, and DNA damage. rsc.org
Triblock copolymer micellesPoly(oligo(ethylene glycol) methacrylate) (POEG), Poly(4-vinylbenzyl azide) (PVBA), Poly(farnesylthiosalicylate) (PFTS)Drug delivery and PET imagingAzide groups allow for radiolabeling via click chemistry for real-time monitoring of biodistribution. nih.gov
Anthracene-Isatoic Anhydride (B1165640) HybridsAnthracene, Isatoic AnhydrideBioconjugationActs as a chromophore with a nucleophile-dependent response for labeling biomolecules. researchgate.net

Advanced Spectroscopic Probes for Mechanistic Interrogation

The distinct spectroscopic properties of the anthracene chromophore make this compound a valuable tool for developing advanced probes to investigate molecular interactions and mechanisms. The interaction between the azido group and the anthracene π-system can influence the electronic and photophysical properties of the molecule. rsc.org

Anthracene derivatives have been utilized as spectroscopic probes to study their binding modes with DNA. nih.gov The binding of these probes can induce characteristic changes in absorption and circular dichroism (CD) spectra, providing insights into the nature of the interaction, such as intercalation or groove binding. nih.gov The spectroscopic signatures of these interactions can be used to decipher the binding of other anthracene derivatives to DNA. nih.gov

The azide group itself can serve as a unique vibrational probe, particularly in infrared (IR) spectroscopy. nih.gov The azide stretching frequency appears in a region of the IR spectrum that is relatively free from interference from biological molecules, known as the "cell-silent window". nih.gov This allows for the sensitive detection and monitoring of azide-labeled molecules in complex biological environments. Surface-Enhanced Infrared Absorption (SEIRA) spectroscopy can further enhance the detection sensitivity of such azide probes. nih.gov

An anthracene-azide assay has been developed for the quantification of dibenzocyclooctyne (DBCO) groups on liposome surfaces. researchgate.netrsc.org This assay relies on the click reaction between the anthracene-azide and the DBCO group, where the fluorescence of the resulting triazole product is proportional to the number of DBCO groups, enabling precise quantification. researchgate.netrsc.org

Table 2: Spectroscopic Applications of Anthracene and Azide Probes

Probe TypeSpectroscopic TechniqueApplicationInformation Gained
Anthracene derivativesAbsorption, Circular Dichroism (CD), Linear Dichroism (LD)DNA binding studiesDistinguishing between different binding modes (e.g., intercalation vs. groove binding), binding affinity. nih.gov
Azide-modified moleculesSurface-Enhanced Infrared Absorption (SEIRA)Analyte detectionUltrasensitive detection of analytes through the azide vibrational signature in a biologically silent region of the IR spectrum. nih.gov
Anthracene-azideFluorescence SpectroscopyQuantification of alkyne groupsPrecise determination of the number of functional groups on surfaces via a click reaction-based assay. researchgate.netrsc.org
Anthracene-derived azides and nitrenesOptical Absorption, Electron Spin Resonance (ESR)Electronic structure studiesUnderstanding the interaction between the azido/nitreno group and the anthracene chromophore, and the extent of delocalization. rsc.org

Q & A

Q. What are the recommended synthetic routes for Anthracene-1-carbonyl azide, and how can purity be optimized?

Methodological Answer: this compound is typically synthesized via diazotization of anthracene-1-carboxylic acid derivatives. A common approach involves reacting anthracene-1-carbonyl chloride with sodium azide (NaN₃) in anhydrous tetrahydrofuran (THF) under inert atmosphere (e.g., N₂) at 0–5°C for 4–6 hours . Purity optimization requires:

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
  • Stability Monitoring: Storage at –20°C in amber vials to prevent photolytic decomposition .
  • Validation: NMR (¹H/¹³C) and FT-IR to confirm azide (–N₃) stretching peaks near 2100–2200 cm⁻¹ .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer: Azides are thermally unstable and may decompose explosively. Key protocols include:

  • Ventilation: Use fume hoods for all manipulations to avoid inhalation of toxic decomposition products (e.g., nitrogen oxides) .
  • Temperature Control: Avoid heating above 50°C; conduct reactions in temperature-regulated baths.
  • PPE: Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Spill Management: Neutralize spills with 10% sodium bicarbonate solution and collect residues in designated hazardous waste containers .

Q. How does the photolytic behavior of this compound influence experimental design?

Methodological Answer: The anthracene core absorbs UV light (λmax ~ 350–400 nm), promoting azide decomposition via Curtius rearrangement or nitrene formation. Experimental design adjustments:

  • Light Sensitivity: Use amber glassware or aluminum foil-wrapped containers during storage and reactions .
  • Reaction Monitoring: Track progress with UV-Vis spectroscopy (loss of azide peak) or TLC (Rf shift).
  • Quantum Yield Studies: Design controlled irradiance experiments using monochromatic light sources to quantify photolytic rates .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity of this compound in click chemistry applications?

Methodological Answer: Leverage quantum mechanical calculations to model regioselectivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

  • DFT Studies: Optimize transition states (B3LYP/6-31G*) to predict 1,4-triazole formation vs. competing pathways .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics.
  • Property-Based Screening: Use the compound’s physicochemical parameters (Table 1) to guide reaction design.

Q. Table 1. Key Physicochemical Properties of this compound

PropertyValueRelevance to Reactivity
Molecular Weight (MW)223.23 g/molInfluences diffusion-limited kinetics
MLogP2.02Predicts solubility in organic phases
Hydrogen Bond Acceptors4Affects catalyst coordination
Rotatable Bonds (RB)2Impacts conformational flexibility
Data sourced from in silico analysis .

Q. How can contradictory data on the thermal decomposition pathways of this compound be resolved?

Methodological Answer: Conflicting reports on decomposition products (e.g., nitrenes vs. isocyanates) require multi-technique validation:

  • TGA-DSC-MS: Couple thermogravimetric analysis with mass spectrometry to identify gaseous byproducts (e.g., N₂, CO₂) .
  • Solid-State NMR: Characterize residual intermediates trapped at low temperatures.
  • Controlled Pyrolysis: Compare decomposition in open vs. sealed systems to assess pressure-dependent pathways .

Q. What analytical techniques are optimal for characterizing reaction intermediates in this compound-mediated triazole formations?

Methodological Answer:

  • In Situ Raman Spectroscopy: Monitor azide consumption and triazole growth via peak shifts at 2100 cm⁻¹ (–N₃) and 1600 cm⁻¹ (C=N) .
  • LC-HRMS: Resolve intermediates using C18 columns (acetonitrile/water gradient) and high-resolution mass detection (error < 2 ppm).
  • X-ray Crystallography: Confirm regioselectivity by crystallizing triazole products with anthracene-derived substituents .

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